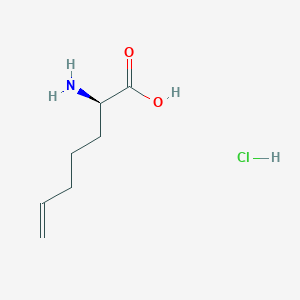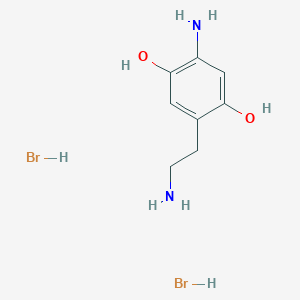
(R)-2-Aminohept-6-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Aminohept-6-enoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group (-NH2) and a double bond within its heptanoic acid structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminohept-6-enoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or an unsaturated carboxylic acid.
Formation of the Double Bond: The double bond can be introduced through various methods, such as dehydrohalogenation or Wittig reaction.
Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-2-Aminohept-6-enoic acid hydrochloride may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for pharmaceutical or industrial use.
Chemical Reactions Analysis
Types of Reactions
®-2-Aminohept-6-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated amino acids.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Saturated Amino Acids: Resulting from the reduction of the double bond.
Functionalized Derivatives: Produced through substitution reactions.
Scientific Research Applications
®-2-Aminohept-6-enoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Aminohept-6-enoic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound can bind to receptors, modulating biological responses.
Pathways Involved: It may influence pathways related to amino acid metabolism, signal transduction, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminohept-6-enoic acid hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
2-Aminoheptanoic acid: Lacks the double bond present in ®-2-Aminohept-6-enoic acid hydrochloride.
2-Aminooctanoic acid: Contains an additional carbon in the chain compared to ®-2-Aminohept-6-enoic acid hydrochloride.
Uniqueness
Chirality: The ®-configuration imparts specific stereochemical properties, influencing its biological activity.
Double Bond:
Properties
IUPAC Name |
(2R)-2-aminohept-6-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRPPHPKLBBNAB-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)
